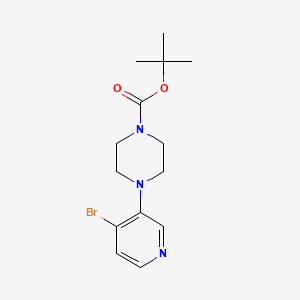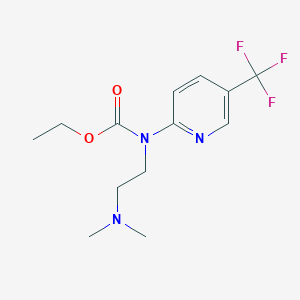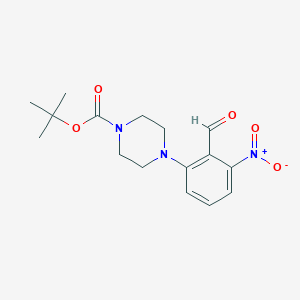![molecular formula C14H11Cl2F3N2O4S2 B1401778 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide CAS No. 1311278-04-2](/img/structure/B1401778.png)
4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide
Vue d'ensemble
Description
4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide is a useful research compound. Its molecular formula is C14H11Cl2F3N2O4S2 and its molecular weight is 463.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular and Supramolecular Structures
Research on sulfonamide derivatives such as N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide reveals insights into their molecular and supramolecular structures. These studies have implications for understanding the chemical and physical properties of sulfonamides, including bonding angles, hydrogen bonding patterns, and π-π stacking interactions, which are crucial for designing materials and pharmaceuticals with desired properties (Jacobs, Chan, & O'Connor, 2013).
Herbicidal Applications
Sulfonamide derivatives have been explored for their potential in agricultural sciences, particularly as intermediates in the synthesis of herbicidal sulfonylureas. These compounds are key in developing selective post-emergence herbicides, showcasing the relevance of sulfonamides in enhancing agricultural productivity and managing weed resistance (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Synthetic Applications
The utility of sulfonamides in organic synthesis has been demonstrated, including in oxidation protocols and hydrogenation processes. For instance, N-chloro-N-(phenylsulfonyl)benzenesulfonamide has been identified as a mild and selective oxidant for alcohols and ethers, contributing to the development of efficient and sustainable synthetic methodologies (Palav, Misal, Ganwir, Badani, & Chaturbhuj, 2021).
Metalation and Coordination Chemistry
Sulfonamides, including benzenesulfonamide derivatives, serve as powerful directing groups in metalation reactions, facilitating the synthesis of complex heterocyclic structures and metal complexes. These capabilities are vital for developing new materials, catalysts, and pharmaceuticals, demonstrating the versatility of sulfonamides in chemistry (Familoni, 2002).
Antimicrobial Activity
Some sulfonamide derivatives exhibit promising antimicrobial properties, highlighting their potential in addressing global challenges related to bacterial resistance. For example, N-pyridin-3-yl-benzenesulfonamide has shown significant activity against both Gram-positive andGram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents (Ijuomah, Ike, & Obi, 2022).
Anticancer Activity
Research into sulfonamide derivatives has also included the evaluation of their anticancer properties. Certain sulfonamides have been synthesized and tested for their pro-apoptotic effects on cancer cells, indicating the potential of these compounds in cancer therapy. Such studies contribute to the ongoing search for more effective and selective cancer treatments (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).
Contrast Agents in Medical Imaging
Sulfonamide groups have been incorporated into ligands for Mn2+ complexes, showing pH-responsive relaxivity. These studies are important for the development of new contrast agents in magnetic resonance imaging (MRI), potentially improving diagnostic accuracy and patient outcomes (Uzal-Varela, Rodríguez-Rodríguez, Martínez‐Calvo, Carniato, Lalli, Esteban-Gómez, Brandariz, Pérez-Lourido, Botta, & Platas‐Iglesias, 2020).
Propriétés
IUPAC Name |
4-chloro-N-[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2F3N2O4S2/c15-10-1-3-11(4-2-10)27(24,25)20-5-6-26(22,23)13-8-9(14(17,18)19)7-12(16)21-13/h1-4,7-8,20H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWWKCLSDXSXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCS(=O)(=O)C2=NC(=CC(=C2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F3N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine](/img/structure/B1401703.png)

![(4-Chloro-phenyl)-(1-methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-methanone](/img/structure/B1401707.png)





![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401713.png)
![[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401714.png)
![Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401718.png)